molecular formula C16H32N2 B1525875 (Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine CAS No. 1178501-62-6

(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine

Cat. No. B1525875
CAS RN: 1178501-62-6
M. Wt: 252.44 g/mol
InChI Key: HAAOQISWKJIHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine” is a complex organic molecule . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a heptan-4-yl group attached to an 8-methyl-8-azabicyclo[3.2.1]octan-3-yl group . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .

Scientific Research Applications

Asymmetric Synthesis and Aza-Diels-Alder Reactions

Research has demonstrated the utility of azabicyclic compounds in asymmetric synthesis, particularly through Aza-Diels-Alder reactions. Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using chiral iminium ions, highlighting the potential for generating stereoselective compounds in organic synthesis Waldmann & Braun, 1991.

Intramolecular Reductive Cyclopropanation

Gensini et al. (2002) synthesized tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeleton through intramolecular reductive cyclopropanation. This showcases the versatility of azabicyclic compounds in synthesizing complex molecular structures Gensini et al., 2002.

Ring Enlargements and Electrophilic Additions

Fattori et al. (1993) studied the Demjanov and Tiffeneau-Demjanov one-carbon ring enlargements of 2-aminomethyl-7-oxabicyclo[2.2.1]heptane derivatives, revealing the stereo- and regioselective additions of electrophiles to these compounds. This research underlines the chemical reactivity and potential transformations of azabicyclic derivatives in synthetic chemistry Fattori, Henry, & Vogel, 1993.

Lanthanide Complex Synthesis

Liu et al. (1992) synthesized and characterized lanthanide complexes of N4O3 amine phenol ligands, illustrating the potential of azabicyclic compounds in coordinating with metal ions for the development of novel materials Liu et al., 1992.

Future Directions

The future directions for the research and development of this compound could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in various fields .

properties

IUPAC Name

N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]heptan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2/c1-4-6-14(7-5-2)17-12-13-10-15-8-9-16(11-13)18(15)3/h13-17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAOQISWKJIHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)NCC1CC2CCC(C1)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine
Reactant of Route 2
Reactant of Route 2
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine
Reactant of Route 3
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine
Reactant of Route 4
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine
Reactant of Route 5
Reactant of Route 5
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine
Reactant of Route 6
(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.